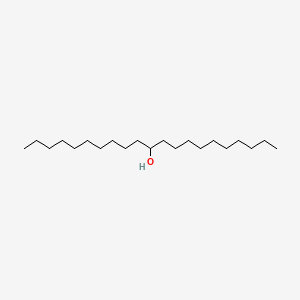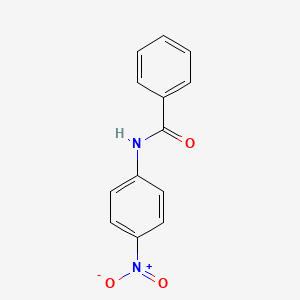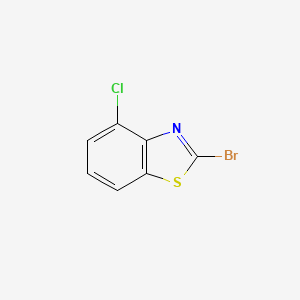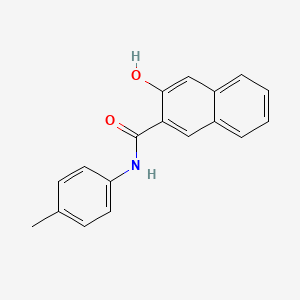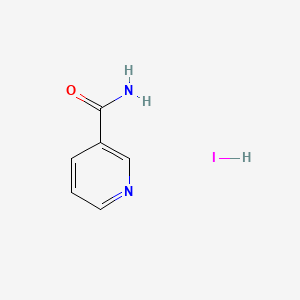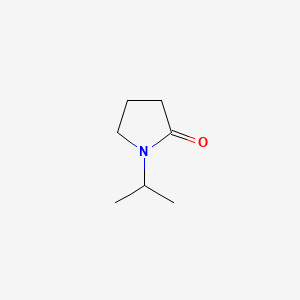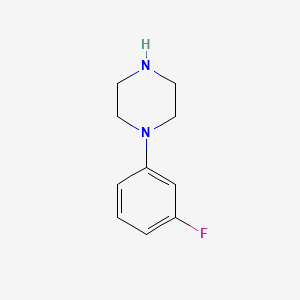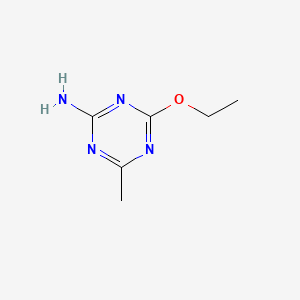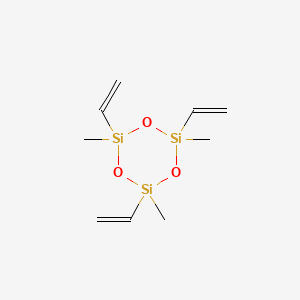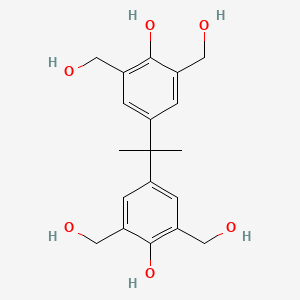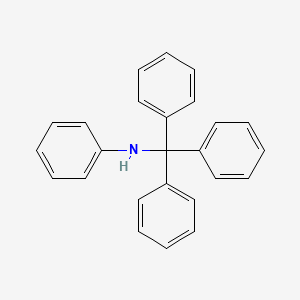
N-Tritylaniline
Vue d'ensemble
Description
N-Tritylaniline, also known as 4-Tritylaniline or p-Tritylaniline, is an organic compound with the molecular formula C25H21N. It is characterized by the presence of a triphenylmethyl group attached to an aniline moiety. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is used in various scientific research and industrial applications due to its unique chemical properties .
Applications De Recherche Scientifique
N-Tritylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in drug development.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
- Aldose Reductase : N-Tritylaniline interacts with aldose reductase, an enzyme involved in the polyol pathway. This enzyme converts glucose to sorbitol, which can accumulate in tissues and contribute to diabetic complications. By inhibiting aldose reductase, this compound helps regulate glucose metabolism and prevent sorbitol accumulation .
Target of Action
Action Environment
Méthodes De Préparation
N-Tritylaniline can be synthesized through several methods. One common synthetic route involves the reaction of triphenylmethyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
N-Tritylaniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of triphenylmethane derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can undergo electrophilic substitution reactions, where the aniline moiety reacts with electrophiles to form substituted derivatives. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline compounds .
Comparaison Avec Des Composés Similaires
N-Tritylaniline can be compared with other similar compounds, such as:
Triphenylmethane: A simpler compound with a similar triphenylmethyl group but lacking the aniline moiety.
N-Phenyl-N-tritylaniline: A compound with an additional phenyl group attached to the nitrogen atom.
4-Triphenylmethylaniline: Another derivative with a similar structure but different substitution pattern .
This compound is unique due to its specific combination of the triphenylmethyl group and the aniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
N-tritylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGSRKHZQYWJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196281 | |
| Record name | N-Tritylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4471-22-1 | |
| Record name | N-Tritylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tritylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Tritylaniline (N-(Triphenylmethyl)aniline) unique in terms of its photodissociation compared to other anilines?
A: this compound stands out due to its highly efficient and exclusive C–N bond homolysis upon exposure to UV light (248-308 nm). [] This efficient photodissociation is attributed to several factors:
Q2: Can this compound be used for anything besides generating radicals?
A: Yes, recent research has shown that this compound derivatives can act as starting materials for synthesizing silylaryl halides. [] These halides serve as effective alternatives to silylaryl triflates in generating arynes, reactive intermediates valuable in organic synthesis. This method simplifies the preparation of aryne precursors, as silylaryl halides can be made in a single step from commercially available reagents.
Q3: How does the basicity of this compound compare to simpler amines, and what influences this property?
A: Despite the presence of the bulky trityl group and potential resonance effects from the aniline ring, this compound and its derivatives exhibit pKBH+ values around 9 in aqueous acetonitrile. [] This is surprisingly similar to the basicity of simple alkylamines. The bulky trityl group is thought to sterically hinder solvation of the protonated form, minimizing its impact on the amine's basicity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


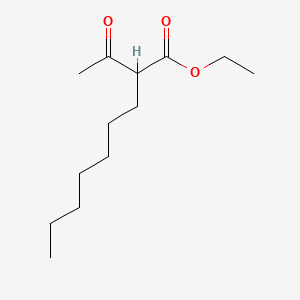
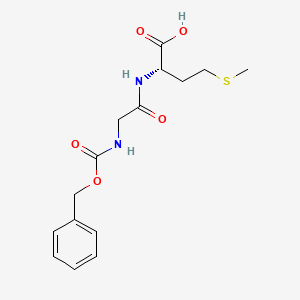
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)
